5-methoxypyridazin-4-aminehydrochloride

Description

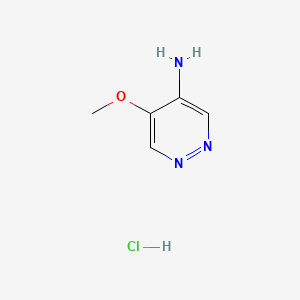

5-Methoxypyridazin-4-amine hydrochloride (C₅H₈ClN₃O) is a pyridazine derivative featuring a methoxy group at the 5-position and an amine group at the 4-position, stabilized as a hydrochloride salt. The compound’s InChIKey, SMILES, and molecular weight (161.59 g/mol) are critical identifiers for analytical and synthetic applications .

Properties

IUPAC Name |

5-methoxypyridazin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-9-5-3-8-7-2-4(5)6;/h2-3H,1H3,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSIIYRAVBQJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypyridazin-4-amine hydrochloride typically involves the reaction of 5-methoxypyridazine with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for 5-methoxypyridazin-4-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors are commonly employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methoxypyridazin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 5-methoxypyridazin-4-amine hydrochloride include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 5-methoxypyridazin-4-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridazinone compounds.

Scientific Research Applications

5-methoxypyridazin-4-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-methoxypyridazin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives with Varied Substituents

Pyridazine-based compounds differ in substituent type and position, significantly altering their physicochemical and reactive properties. Key comparisons include:

Key Differences :

- Substituent Effects : The methoxy group in 5-methoxypyridazin-4-amine hydrochloride increases electron density on the pyridazine ring compared to thioether (SCH₃) or chloro substituents, influencing nucleophilic substitution reactivity .

- Solubility: Hydrochloride salts (e.g., 5-methoxypyridazin-4-amine HCl) exhibit higher water solubility than neutral pyridazinones or thioether derivatives .

Hydrochloride Salts of Heterocyclic Amines

Comparisons with other hydrochloride salts highlight stability and handling differences:

Key Differences :

- Salt Stoichiometry: Mono-hydrochloride salts (e.g., 5-methoxypyridazin-4-amine HCl) generally have lower molecular weights and higher solubility than dihydrochlorides .

- Stability : Pyridoxamine dihydrochloride is prone to degradation under light, whereas 5-methoxypyridazin-4-amine HCl shows better thermal stability .

Biological Activity

5-Methoxypyridazin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Methoxypyridazin-4-amine hydrochloride is characterized by its pyridazine ring system, which is known for its ability to interact with various biological macromolecules. The methoxy group enhances its solubility and may influence its reactivity and interaction with targets in biological systems.

The biological activity of 5-methoxypyridazin-4-amine hydrochloride can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic processes within cells.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 5-methoxypyridazin-4-amine hydrochloride:

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 5-methoxypyridazin-4-amine hydrochloride:

- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .

- Cytotoxic Effects on Cancer Cells : Research involving human breast cancer cell lines showed that treatment with 5-methoxypyridazin-4-amine hydrochloride resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM .

- Neuroprotective Properties : In an animal model of neurodegeneration, administration of the compound reduced neuronal loss and improved cognitive function, indicating its potential for treating neurodegenerative diseases .

Discussion

The diverse biological activities of 5-methoxypyridazin-4-amine hydrochloride highlight its potential as a therapeutic agent. Its ability to interact with various biological targets suggests that it could be developed for multiple applications, including antimicrobial and anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.